molecular formula C23H20N4O B083886 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl- CAS No. 13617-68-0

2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-

Cat. No. B083886
CAS RN: 13617-68-0
M. Wt: 368.4 g/mol
InChI Key: OLAXNRMGEXBDBF-UHFFFAOYSA-N
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Description

2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to act as an antioxidant, anti-inflammatory, and antimicrobial agent.

Scientific Research Applications

2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl- has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicine. It has been shown to have potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism Of Action

The exact mechanism of action of 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl- is not fully understood. However, it is believed that the compound works by scavenging free radicals and reducing oxidative stress. It also inhibits the production of pro-inflammatory cytokines, which reduces inflammation.

Biochemical And Physiological Effects

Studies have shown that 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl- has a range of biochemical and physiological effects. It has been shown to reduce lipid peroxidation, increase the activity of antioxidant enzymes, and inhibit the production of reactive oxygen species. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl- in lab experiments is its potent antioxidant and anti-inflammatory properties. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the research of 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-. One potential direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential as a food preservative due to its antimicrobial properties. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound.

Synthesis Methods

The synthesis of 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl- involves the reaction of 4-dimethylaminobenzaldehyde with 1,3-diphenyl-1H-pyrazol-5(4H)-one in the presence of a catalyst. This reaction results in the formation of the desired compound with a yield of around 80%.

properties

CAS RN

13617-68-0

Product Name

2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-

Molecular Formula

C23H20N4O

Molecular Weight

368.4 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]imino-2,5-diphenylpyrazol-3-one

InChI

InChI=1S/C23H20N4O/c1-26(2)19-15-13-18(14-16-19)24-22-21(17-9-5-3-6-10-17)25-27(23(22)28)20-11-7-4-8-12-20/h3-16H,1-2H3

InChI Key

OLAXNRMGEXBDBF-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

synonyms

4-[[4-(Dimethylamino)phenyl]imino]-2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one

Origin of Product

United States

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